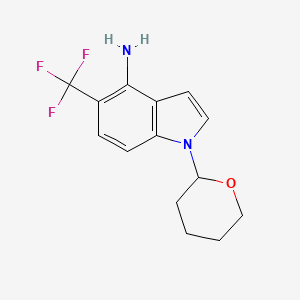
1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine is a synthetic organic compound that features a unique combination of a tetrahydropyran ring, a trifluoromethyl group, and an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the trifluoromethyl group and the tetrahydropyran ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indole ring or the trifluoromethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the indole ring or the tetrahydropyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the indole moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The tetrahydropyran ring may also contribute to the compound’s overall stability and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole: This compound shares the tetrahydropyran ring but has a pyrazole moiety instead of an indole.
1-(Tetrahydro-2H-pyran-4-ylcarbonyl)piperidine: This compound features a similar tetrahydropyran ring but is attached to a piperidine moiety.
Uniqueness
1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. The combination of the indole moiety and the tetrahydropyran ring also contributes to its versatility in various applications.
Propriétés
Formule moléculaire |
C14H15F3N2O |
|---|---|
Poids moléculaire |
284.28 g/mol |
Nom IUPAC |
1-(oxan-2-yl)-5-(trifluoromethyl)indol-4-amine |
InChI |
InChI=1S/C14H15F3N2O/c15-14(16,17)10-4-5-11-9(13(10)18)6-7-19(11)12-3-1-2-8-20-12/h4-7,12H,1-3,8,18H2 |
Clé InChI |
MHRMASGUIMPTLD-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)N2C=CC3=C2C=CC(=C3N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



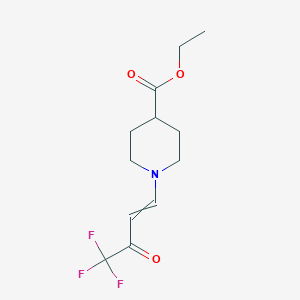
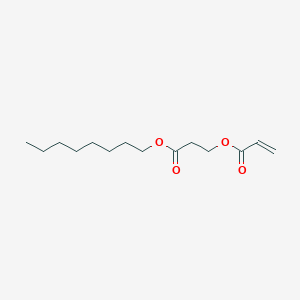
![2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine](/img/structure/B14013928.png)
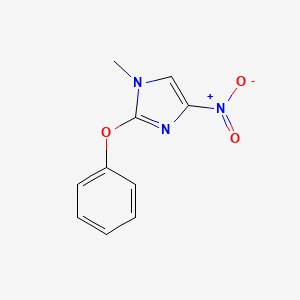

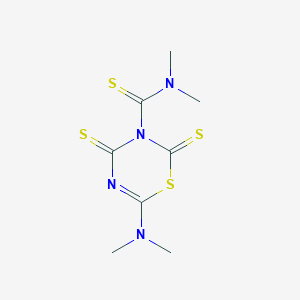
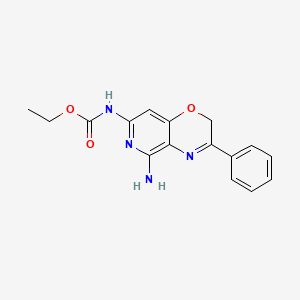
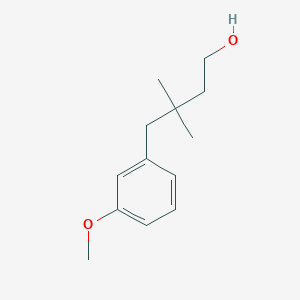
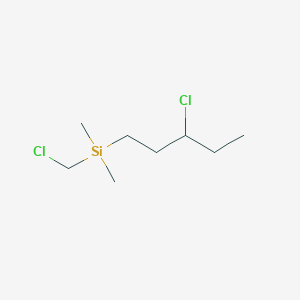
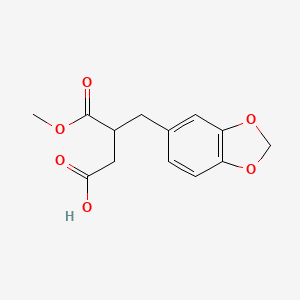
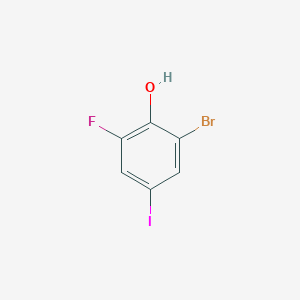
![(NZ)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine](/img/structure/B14013976.png)
![methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate](/img/structure/B14013982.png)
